Methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate
Description
Methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate is a chemical compound with the molecular formula C12H14BrNO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Properties
Molecular Formula |
C12H14BrNO2 |
|---|---|
Molecular Weight |
284.15 g/mol |
IUPAC Name |
methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C12H14BrNO2/c1-16-11(15)12(6-7-14-8-12)9-2-4-10(13)5-3-9/h2-5,14H,6-8H2,1H3 |
InChI Key |
NBSUUYLAPIUZDI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCNC1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Grignard Reaction-Based Ring Formation
This method utilizes N-protected 3-piperidone derivatives to construct the pyrrolidine ring. A 2025 patent (WO2019165981A1) describes:
- Grignard Reaction : Reaction of N-benzyl-3-piperidone with phenylmagnesium bromide at 0-5°C yields 3-hydroxy-3-phenylpiperidine.
- Elimination : Alcohol dehydration using silicone reagents produces dihydropyridine intermediates.
- Hydrogenation : Pd/C-catalyzed reduction forms N-protected 3-phenylpiperidine (86-99% yield).
Adaptation for Target Compound
- Replace phenylmagnesium bromide with 4-bromophenylmagnesium bromide
- Final esterification with methyl chloroformate
Palladium-Catalyzed C-H Activation/Arylation
A 2020 PMC study demonstrates C-H activation strategies for pyrrolidine functionalization:
- Start with methyl pyrrolidine-3-carboxylate.
- Use Pd(OAc)₂/X-Phos catalyst system with 4-bromoiodobenzene.
- Reaction conditions: 100°C in dioxane/water (5:1), 14 hours.
| Parameter | Value |
|---|---|
| Yield | 37-61% |
| Diastereomeric Ratio | 2:1 (trans:cis) |
Suzuki-Miyaura Cross Coupling
A 2023 RSC publication outlines a boronic ester approach:
| Step | Reagents/Conditions | Function |
|---|---|---|
| 1 | Bis(pinacolato)diboron, Pd(dppf)Cl₂ | Boronate ester formation |
| 2 | 4-Bromophenyl bromide, Pd(PPh₃)₄ | Cross-coupling |
| 3 | NaOH in MeOH/H₂O (3:1), 60°C | Ester hydrolysis |
Resolution of Racemic Mixtures
For enantiomerically pure material, the patent recommends:
- Form racemic 3-(4-bromophenyl)piperidine
- Use L-(+)-tartaric acid in ethanol/THF (1:3)
- Isolate (R)-enantiomer with ≥98% ee
| Batch Size | Resolution Efficiency |
|---|---|
| 100 g | 72% recovery |
| 1 kg | 68% recovery |
Comparative Analysis of Methods
| Method | Yield Range | Cost Index | Scalability |
|---|---|---|---|
| Grignard | 60-75% | $$$ | Industrial |
| C-H Activation | 35-61% | $$ | Lab-scale |
| Suzuki Coupling | 50-65% | $$$$ | Pilot-scale |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced under specific conditions to form different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Palladium-catalyzed Suzuki-Miyaura coupling reactions can be used to replace the bromine atom with various aryl or alkyl groups.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the pyrrolidine ring.
Reduction: Reducing agents like lithium aluminum hydride can reduce the pyrrolidine ring to form different derivatives.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.
Major Products Formed
Substitution: A variety of substituted phenyl derivatives.
Oxidation: Oxidized pyrrolidine derivatives.
Reduction: Reduced pyrrolidine derivatives.
Hydrolysis: Carboxylic acid derivatives.
Scientific Research Applications
Methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential drugs for neurological disorders.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance binding affinity and selectivity towards specific biological targets, while the ester group can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-chlorophenyl)pyrrolidine-3-carboxylate
- Methyl 3-(4-fluorophenyl)pyrrolidine-3-carboxylate
- Methyl 3-(4-methylphenyl)pyrrolidine-3-carboxylate
Uniqueness
Methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as Suzuki-Miyaura coupling. This allows for the introduction of various functional groups, making it a versatile intermediate in organic synthesis. Additionally, the bromine atom can influence the compound’s electronic properties, potentially enhancing its activity in certain applications.
Biological Activity
Methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a bromophenyl group, which is critical for its biological activity. The presence of the bromine atom enhances the compound's reactivity and binding affinity to various biological targets.
Biological Activities
Research has identified several key biological activities associated with this compound:
- Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit varying degrees of antimicrobial efficacy against Gram-positive and Gram-negative bacteria. For instance, compounds derived from similar structures have shown minimum inhibitory concentration (MIC) values ranging from 20 to 25 μg/mL against specific bacterial strains, suggesting potential applications in treating bacterial infections .
- Anticancer Properties : Preliminary investigations have highlighted the anticancer potential of this compound. It has been noted that certain derivatives demonstrate cytotoxic effects on cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer), with IC50 values indicating effective inhibition of cell proliferation .
- Neuropharmacological Effects : The compound has also been explored for its antidepressant-like effects in animal models. It appears to influence neurotransmitter systems, although further studies are required to elucidate its exact mechanisms.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The bromophenyl moiety can interact with various enzymes, potentially inhibiting their activity. This interaction is crucial for the compound's antimicrobial and anticancer effects .
- Receptor Modulation : The compound may modulate the activity of neurotransmitter receptors, contributing to its neuropharmacological effects. Research suggests that it could act on serotonin or dopamine pathways, which are critical in mood regulation .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | MIC values: 20-25 μg/mL | |
| Anticancer | IC50 values against A549: ~10 μM | |
| Neuropharmacological | Antidepressant-like effects |
Table 2: Pharmacokinetic Data
| Compound | Dose (mg/kg) | Brain Exposure (ng/g) | Plasma Exposure (ng/mL) | B/P Ratio |
|---|---|---|---|---|
| This compound | 10 | 3042 | 325 | High |
| BRD2108 | 10 | 3042 | 325 | Best |
| mCMY416 | 100 | 15400 | Not specified | Moderate |
Q & A
Q. What experimental methods are recommended for synthesizing Methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate, and how can reaction conditions be optimized?
A reflux-based condensation approach is commonly employed. For example, a mixture of precursors (e.g., substituted acrylates and amino acids) is heated in benzene or toluene under reduced pressure, followed by column chromatography for purification . Key optimization steps include:
- Catalyst selection : Sarcosine or similar amino acids can facilitate cyclization.
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve yield in heterocyclic ring formation.
- Temperature control : Reflux durations (e.g., 20 hours) ensure complete ring closure.
Post-synthesis, crystallization via slow evaporation (e.g., chloroform/methanol mixtures) enhances purity .
Q. How is the structural integrity of this compound validated after synthesis?
X-ray crystallography is the gold standard. Key steps include:
- Data collection : Single-crystal diffraction using Mo-Kα radiation (λ = 0.71073 Å).
- Structure refinement : SHELXL software refines anisotropic displacement parameters and resolves disorder .
- Validation tools : CheckCIF/PLATON identifies geometric outliers (e.g., bond angles, torsions) .
Complementary techniques like NMR (¹H/¹³C) and HRMS confirm molecular connectivity and purity.
Q. How should researchers address conflicting crystallographic data (e.g., omitted reflections or high R-factors)?
- Data filtering : Exclude weak reflections (e.g., I < 2σ(I)) to improve reliability .
- Model adjustment : Re-examine hydrogen bonding or thermal motion parameters using SHELXL’s restraints (e.g., DFIX, SIMU) .
- Validation : Cross-reference with Cremer-Pople puckering parameters to ensure ring conformations are physically plausible .
Advanced Research Questions
Q. What methodologies are used to analyze the conformational dynamics of the pyrrolidine ring in this compound?
The Cremer-Pople puckering analysis quantifies non-planar distortions:
- Puckering parameters : Calculate amplitude (Q) and phase angles (θ, φ) to classify conformations (e.g., envelope, half-chair) .
- Software tools : WinGX/ORTEP-3 visualize anisotropic displacement ellipsoids and generate 3D puckering plots .
For example, in related structures, the pyrrolidine ring adopts an envelope conformation with deviations up to 0.65 Å from the mean plane .
Q. How do intermolecular interactions influence crystal packing, and what analytical techniques reveal these interactions?
- Hydrogen bonding : C–H⋯Br and C–H⋯π interactions stabilize dimers. Use Mercury or PLATON to map contact distances (e.g., 3.45 Å centroid-to-centroid π-π interactions) .
- Hirshfeld surface analysis : Quantifies contributions of Br⋯H, H⋯H, and C⋯Br contacts to packing efficiency.
- Thermal ellipsoid modeling : ORTEP-3 highlights anisotropic displacement patterns, indicating dynamic disorder .
Q. What strategies are employed to resolve disorder in the crystal structure of derivatives of this compound?
- Multi-component refinement : SHELXL partitions disordered atoms into split sites with occupancy factors .
- Restraints : Apply similarity restraints (SIMU) to maintain chemically reasonable geometries.
- Computational modeling : DFT calculations (e.g., Gaussian) predict stable conformers to guide refinement .
Methodological Notes
- Software dependencies : SHELX (refinement), WinGX/ORTEP (visualization), and Mercury (interaction analysis) are critical .
- Data reporting : Include CIF files with deposited structures (e.g., CCDC) for reproducibility .
- Synthetic pitfalls : Trace bromophenyl group oxidation during reflux; monitor via TLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
